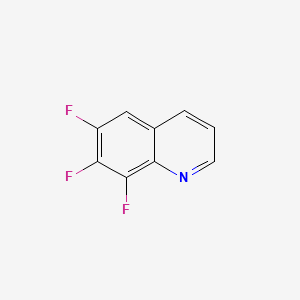

6,7,8-Trifluoroquinoline

Description

Significance of Fluorine in Heterocyclic Chemistry

The introduction of fluorine into heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. Fluorine, being the most electronegative element, imparts unique properties to organic molecules. researchgate.netnih.gov Its small van der Waals radius allows it to act as a bioisostere for a hydrogen atom, yet its electronic effects are profound. researchgate.net The incorporation of fluorine can significantly enhance a molecule's metabolic stability by blocking sites susceptible to enzymatic degradation, a critical factor in drug design. nih.gov Furthermore, fluorination often increases lipophilicity, which can improve a compound's ability to permeate biological membranes, thereby enhancing bioavailability. sigmaaldrich.com These attributes have led to a surge in the development of fluorinated heterocycles, with estimates suggesting that 20-30% of all pharmaceuticals and 30-40% of agrochemicals contain at least one fluorine atom. nih.gov

Overview of Fluorinated Quinoline (B57606) Scaffolds

The quinoline ring system, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is classified as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation stems from its recurring presence in a multitude of natural products and synthetic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties. nih.govnih.gov

When the quinoline scaffold is functionalized with fluorine atoms, the resulting fluorinated quinolines often exhibit enhanced or novel therapeutic potential. nih.gov The strategic placement of fluorine can modulate the electronic properties and biological interactions of the entire molecule. For instance, the discovery that a fluorine atom at the 6-position of the quinolone nucleus confers broad and potent antimicrobial activity was a major advance, leading to the development of the highly successful fluoroquinolone class of antibiotics. cdnsciencepub.com The growing interest in this area stimulates continuous research into new synthesis methods and practical applications for this versatile class of compounds. nih.gov

Research Trajectory of 6,7,8-Trifluoroquinoline

This compound is a specific member of the fluorinated quinoline family, characterized by the chemical formula C₉H₄F₃N and the CAS number 5280-09-1. In this molecule, three fluorine atoms are substituted at the 6, 7, and 8 positions of the quinoline's benzene ring. ontosight.ai The presence of this trifluorinated benzene moiety significantly influences the compound's chemical characteristics. The high electronegativity of the fluorine atoms is expected to create a compound with enhanced stability and increased lipophilicity compared to its non-fluorinated parent. ontosight.ai While detailed research dedicated exclusively to this compound is limited in publicly available literature, its structure suggests it is a valuable candidate for research into new therapeutic agents, particularly in areas where fluorinated quinolines have already shown promise, such as in the development of antimicrobial and anticancer drugs. ontosight.ai Further investigation is required to fully elucidate its specific properties and potential applications.

Structure

3D Structure

Properties

CAS No. |

5280-09-1 |

|---|---|

Molecular Formula |

C9H4F3N |

Molecular Weight |

183.13 g/mol |

IUPAC Name |

6,7,8-trifluoroquinoline |

InChI |

InChI=1S/C9H4F3N/c10-6-4-5-2-1-3-13-9(5)8(12)7(6)11/h1-4H |

InChI Key |

HOKAPVMZVHFVPK-UHFFFAOYSA-N |

SMILES |

C1=CC2=CC(=C(C(=C2N=C1)F)F)F |

Canonical SMILES |

C1=CC2=CC(=C(C(=C2N=C1)F)F)F |

Other CAS No. |

5280-09-1 |

Origin of Product |

United States |

Synthetic Methodologies for 6,7,8 Trifluoroquinoline and Its Precursors

Multi-Step Synthesis Approaches

Multi-step synthesis provides a versatile pathway to complex molecules like 6,7,8-trifluoroquinoline by assembling them through a sequence of controlled chemical reactions. vapourtec.com This approach is fundamental when the target compound cannot be formed in a single step, allowing for the precise construction of the fluorinated quinoline (B57606) ring system. vapourtec.com These syntheses often involve various reaction types, including cyclizations and substitutions, to achieve the desired molecular architecture. rsc.orgvapourtec.com

A prominent strategy for synthesizing the this compound core involves the use of fluorinated anilide derivatives. Acetanilides, which are N-acetylated anilines, serve as crucial precursors in these reactions. For instance, 5,7,8-trifluoroquinoline (B13015233) can be synthesized from 2,3,5-trifluoroacetanilide. researchgate.net Similarly, the synthesis of 6-trifluoromethyl-5,7,8-trifluoroquinoline is achieved using 2,3,5-trifluoro-4-trifluoromethyl acetanilide (B955) as the starting material. researchgate.net These anilide derivatives provide the necessary fluorinated benzene (B151609) ring, which is then fused with a pyridine (B92270) ring to form the quinoline system. The N-acetylation of polyfluoroarylamines can serve to activate them for subsequent reactions. dntb.gov.ua

The general approach is illustrated by the synthesis of 5,6,8-trifluoroquinolines, which are obtained from 2,4,5-trifluoro substituted acetanilide reacted with acrolein or crotonic aldehyde. researchgate.net The use of these fluorinated anilide precursors is a cornerstone in the construction of polyfluorinated quinolines. vulcanchem.com

Table 1: Synthesis of Fluorinated Quinolines from Anilide Derivatives

| Starting Anilide Derivative | Reagent(s) | Product | Reference |

|---|---|---|---|

| 2,3,5-Trifluoroacetanilide | Glycerol/Sulfuric Acid | 5,7,8-Trifluoroquinoline | researchgate.net |

| 2,3,5-Trifluoro-4-trifluoromethyl acetanilide | Glycerol/Sulfuric Acid | 6-Trifluoromethyl-5,7,8-trifluoroquinoline | researchgate.net |

| 2,4,5-Trifluoro substituted acetanilide | Acrolein or Crotonic aldehyde | 5,6,8-Trifluoroquinolines | researchgate.net |

Ring closure reactions are the most common synthetic methods for obtaining quinoline structures. researchgate.net These reactions construct the heterocyclic ring system, and when applied to fluorinated precursors, they yield fluoroquinolines.

A classic and effective method is the Skraup reaction , which transforms anilines into quinolines. researchgate.net For example, 5,6,7-trifluoroquinolines can be synthesized in high yields from 3,4,5-trifluoroanilines. researchgate.net The reaction typically involves heating the aniline (B41778) derivative with glycerol, sulfuric acid (as a dehydrating agent and catalyst), and an oxidizing agent. The reaction proceeds through the cyclization of an α,β-unsaturated carbonyl compound (formed in situ from glycerol) with the aniline. researchgate.netfordham.edu

Another significant ring closure method is the Combes quinoline synthesis , which involves the reaction of an aniline with a β-diketone under acidic conditions. While not explicitly detailed for this compound in the provided sources, it represents a fundamental strategy for quinoline formation that can be adapted for fluorinated analogues.

The versatility of ring-closing metathesis (RCM) has also been noted as a powerful tool for creating cyclic alkenes, including those that can serve as intermediates in heterocyclic synthesis. organic-chemistry.org Microwave-assisted ring closure has been shown to dramatically reduce reaction times and improve yields for the synthesis of certain heterocyclic systems. beilstein-journals.org

The introduction of fluorine atoms into the quinoline scaffold is a critical aspect of synthesizing this compound. The presence of fluorine often enhances the biological activity and metabolic stability of molecules. beilstein-journals.orgmdpi.com

One primary strategy is nucleophilic aromatic substitution (SNAr) , where a leaving group on the quinoline ring (often a chlorine atom) is displaced by a fluoride (B91410) ion. researchgate.net This method is one of the most common ways to obtain fluorinated quinolines from their chloro analogues. researchgate.net For instance, reacting a polychlorinated quinoline with a fluoride source like potassium fluoride can introduce fluorine atoms at the desired positions.

Another approach is direct fluorination , which involves treating a quinoline precursor with a specialized fluorinating agent. Agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor are used to introduce fluorine under controlled conditions.

A third strategy involves building the quinoline ring from pre-fluorinated building blocks . beilstein-journals.org This is exemplified by the Skraup synthesis using fluorinated anilines, where the fluorine atoms are already present on the starting material before the ring closure step. researchgate.netfordham.edu This method ensures precise control over the position of the fluorine substituents.

Table 2: Common Fluorination Strategies

| Strategy | Description | Example Reagents | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Displacement of a leaving group (e.g., Cl) by a fluoride ion. | Potassium Fluoride (KF) | researchgate.net |

| Direct Fluorination | Introduction of fluorine using a fluorinating agent. | DAST, Deoxo-Fluor | |

| Pre-fluorinated Building Blocks | Synthesis using starting materials that already contain fluorine. | Fluorinated Anilines | researchgate.netbeilstein-journals.org |

Precursor-Based Synthesis of this compound Scaffolds

This synthetic approach focuses on the chemical modification of molecules that already contain the this compound core structure. These methods are valuable for creating a library of derivatives with varied functional groups.

The synthesis of derivatives from this compound-1-acetaldehydes represents a method for functionalizing the quinoline core. thieme-connect.de Acetaldehydes are versatile chemical intermediates that can undergo a wide range of reactions, such as aldol (B89426) condensations, reductions to form alcohols, or oxidations to form carboxylic acids. By starting with an acetaldehyde (B116499) derivative of this compound, chemists can introduce various side chains and functional groups at the 1-position of the quinoline ring system, leading to novel compounds with potentially unique properties.

N-substituted 2-aminophenols are key building blocks in the synthesis of various heterocyclic compounds, including structures related to the quinoline framework. nih.govmdpi.comrsc.org The synthesis of quinolines often starts with an aniline derivative; in a related fashion, substituted 2-aminophenols can be used to construct fused heterocyclic systems. fordham.edu For example, 6-fluoro-8-quinolinol is prepared from 2-amino-5-fluorophenol (B134415) via a Skraup synthesis. fordham.edu

The reaction of N-substituted 2-aminophenols can lead to the formation of benzoxazoles, which share a bicyclic core with quinolines. organic-chemistry.orggoogle.com The condensation of 2-aminophenols with other reagents under various conditions is a well-established method for ring closure, providing a pathway to diverse heterocyclic structures. nih.govrsc.org By selecting appropriately substituted 2-aminophenols, it is possible to direct the synthesis toward specific isomers and derivatives of fused ring systems.

Advanced Strategies for Introducing Fluoroquinoline Moieties

The incorporation of the fluoroquinoline scaffold into molecules is a significant area of research, driven by the unique properties imparted by the fluorine atoms. Advanced strategies to achieve this include nucleophilic substitution on already formed polyfluorinated quinoline systems and various oxidative methods to construct the quinoline ring itself.

Nucleophilic Substitution in Polyfluorinated Quinoline Systems

Nucleophilic aromatic substitution (SNAr) is a fundamental process for the functionalization of polyfluorinated quinoline systems. The high electronegativity of the fluorine atoms activates the quinoline ring towards attack by nucleophiles. The regioselectivity of these reactions is influenced by the position of the fluorine atoms and the nature of the attacking nucleophile.

In polyfluoroquinolines, nucleophilic attack can occur at either the heterocyclic or the benzene ring. For heptafluoroquinoline, monosubstitution and disubstitution reactions with nucleophiles such as sodium methoxide, ammonia (B1221849), and hydrazine (B178648) typically occur at the 2- and 4-positions of the pyridine ring. rsc.org This is attributed to the stabilizing effect of the ring nitrogen on the respective transition states. rsc.org

The reactivity of trifluoroquinolines is more nuanced and depends on the specific substitution pattern. For instance, in the case of derivatives of 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, nucleophilic substitution with imidazole (B134444) derivatives has been shown to occur at the C-7 position. google.com This displacement of the C-7 fluorine atom is a key step in the synthesis of certain antimicrobial agents.

Systematic studies on the reactions of 6-X-5,7,8-trifluoroquinolines (where X can be a substituent) with various nucleophiles have been undertaken to understand the regioselectivity. researchgate.net Research on the interaction of quinolines polyfluorinated on the benzene moiety with nitrogen-centered nucleophiles has shown that the outcome is dependent on both the fluorine substitution pattern and the nucleophile used. researchgate.net For example, the reaction of 5,6,7,8-tetrafluoroquinoline (B12704548) with sodium or potassium amide in liquid ammonia leads to the addition of an amino group at the 2-position. researchgate.net

The table below summarizes examples of nucleophilic substitution reactions on polyfluorinated quinoline systems.

| Starting Material | Nucleophile | Position of Substitution | Product Type | Reference |

| Heptafluoroquinoline | Sodium methoxide | 2- and 4- | Methoxy-substituted fluoroquinolines | rsc.org |

| 1-Ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | 4-Methylimidazole | 7- | 7-(Imidazolyl)-substituted quinolone | google.com |

| 5,6,7,8-Tetrafluoroquinoline | Sodium amide | 2- | 2-Amino-substituted tetrafluoroquinoline | researchgate.net |

| 5,7,8-Trifluoro-6-(trifluoromethyl)quinoline-N-oxide | Lithiated nitronyl nitroxide | 2- | 2-Substituted quinoline-N-oxide | researchgate.net |

Oxidative Approaches in Quinoline Synthesis

Modern synthetic chemistry has seen the development of numerous oxidative strategies for the construction of the quinoline core. These methods often offer advantages in terms of efficiency, substrate scope, and environmental impact over classical syntheses like the Skraup reaction. mdpi.comatlanchimpharma.comwikipedia.org These oxidative approaches are crucial for creating the foundational structure of compounds like this compound from appropriately substituted aniline precursors.

One prominent strategy is the oxidative annulation of anilines with various coupling partners. This can involve transition-metal catalysis, such as palladium or copper, to facilitate the formation of the quinoline ring through C-H bond activation and subsequent cyclization. mdpi.com For example, copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid provides a direct route to 2-substituted quinolines under aerobic conditions. organic-chemistry.org

Visible-light-induced oxidative cyclization has emerged as a powerful and green method. acs.org These reactions can proceed at room temperature using photosensitizers or transition-metal catalysts, with molecular oxygen or other mild oxidants. acs.orgrsc.org For instance, a dual transition metal-visible light photoredox catalysis has been developed for the synthesis of quinoline derivatives from aromatic enamines and alkynes or alkenes, using dioxygen as the oxidant. acs.org

Another approach involves the oxidative cyclocondensation of precursors like o-aminobenzyl alcohols with enaminones or secondary alcohols. rsc.org A transition-metal-free method utilizes TsOH/K₂S₂O₈ to promote the direct oxidative cyclocondensation of o-aminobenzyl alcohols with N,N-dimethyl enaminones, yielding a variety of substituted quinolines.

The table below provides an overview of various modern oxidative strategies for quinoline synthesis.

| Oxidative Strategy | Key Reagents/Catalysts | Precursors | Product Type | Reference |

| Oxidative Annulation | K₂S₂O₈, DMSO | Anilines, Aryl ketones | 4-Arylquinolines | organic-chemistry.org |

| Visible-Light-Mediated Oxidative Cyclization | Anthraquinone (photocatalyst), DMSO (oxidant) | 2-Aminobenzyl alcohols, Secondary alcohols | Quinolines | organic-chemistry.org |

| Copper-Catalyzed Oxidative Cyclization | Copper catalyst, Visible light, Dioxygen (oxidant) | Substituted aromatic enamines, Alkynes/Alkenes | Multi-substituted quinolines | rsc.org |

| Palladium-Catalyzed Oxidative Cyclization | Palladium catalyst, Dioxygen (oxidant) | Aryl allyl alcohols, Anilines | 2-Substituted quinolines | mdpi.com |

| Ligand-Free Copper-Catalyzed Oxidative Cyclization | Copper catalyst, Oxime acetates (internal oxidant) | Oxime acetates, 2-Aminobenzyl alcohols | Polysubstituted quinolines | rsc.org |

The synthesis of this compound has been reported to proceed from the precursor 2,3,4-trifluoroaniline (B1293922). researchgate.net A common method for constructing the quinoline ring from an aniline is the Skraup reaction, which involves heating the aniline with glycerol, sulfuric acid, and an oxidizing agent. researchgate.netwikipedia.org While the specific conditions for the synthesis of this compound via this method are not detailed in the available literature, the general transformation is a cornerstone of quinoline synthesis.

The necessary precursor, 2,3,4-trifluoroaniline, can be synthesized from tetrafluorobenzene. google.com A method involves the reaction of tetrafluorobenzene with liquefied ammonia in the presence of a solvent at high temperature to yield the target aniline. google.com

Reactivity and Mechanistic Pathways of 6,7,8 Trifluoroquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 6,7,8-trifluoroquinoline. The reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks an electron-deficient carbon atom bearing a leaving group (in this case, fluorine), forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org In the second, faster step, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring. libretexts.org The presence of multiple electron-withdrawing fluorine atoms, coupled with the electron-withdrawing nature of the quinoline's nitrogen atom, strongly activates the benzene (B151609) ring portion of the molecule towards this type of reaction. libretexts.orgmdpi.com

Reactions with Nitrogen-Centered Nucleophiles (e.g., Aminodefluorination)

This compound readily undergoes SNAr reactions with various nitrogen-centered nucleophiles, such as primary and secondary amines, in a process known as aminodefluorination. These reactions typically involve the displacement of one of the fluorine atoms by the amine. The general conditions for such reactions on related polyfluoro-heterocyclic compounds often involve reacting the substrate with the amine in a polar aprotic solvent, sometimes with the addition of a base to neutralize the HF generated.

While specific kinetic data for this compound is not widely published, the reactivity pattern can be inferred from studies on analogous compounds like pentafluoropyridine (B1199360) and perfluorophenyl-substituted quinolines. mdpi.com These reactions demonstrate that strong nucleophiles can effectively displace a fluorine atom under controlled conditions to yield aminofluoroquinoline derivatives.

| Substrate | Nucleophile | Position of Substitution | Product | Reference |

|---|---|---|---|---|

| 2,4,6-Trinitrochlorobenzene | OH⁻ | C1 | 2,4,6-Trinitrophenol | libretexts.org |

| Pentafluorophenyl-substituted quinoline (B57606) | Phenol derivative | para-Fluoro position | PDI-substituted quinoline | mdpi.com |

| 2,4-Dichloroquinazoline | Anilines, Benzylamines | C4 | 2-Chloro-4-aminoquinazoline derivatives | mdpi.com |

Regioselectivity in Nucleophilic Additions and Substitutions

In the nucleophilic substitution of this compound, the position of the attack is not random. The regioselectivity is governed by the ability of the quinoline ring system to stabilize the negative charge of the intermediate Meisenheimer complex. The electron-withdrawing nitrogen atom in the heterocyclic ring plays a key role in this stabilization. libretexts.org

Attack at C-6 and C-8: Nucleophilic attack at the C-6 or C-8 positions allows the negative charge of the intermediate to be delocalized onto the electron-withdrawing pyridine (B92270) ring, including the nitrogen atom, via resonance. This provides significant stabilization.

Attack at C-7: Attack at the C-7 position does not allow for direct resonance delocalization of the negative charge onto the pyridine nitrogen. The resulting intermediate is therefore less stable compared to those formed from attack at C-6 or C-8.

Computational studies on related systems, such as 2,4-dichloroquinazolines, show that the carbon atom with the higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient is more susceptible to nucleophilic attack, which aligns with the lower activation energy for substitution at that position. mdpi.com For this compound, theoretical calculations would similarly predict that the C-6 and C-8 positions are the most electrophilic and thus the most likely sites for nucleophilic substitution, with a preference between them depending on subtle electronic and steric factors.

Influence of Fluorine Atom Positions on Reactivity

The reactivity in SNAr reactions is paradoxically enhanced by fluorine substituents compared to other halogens like chlorine or bromine. This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, not the departure of the leaving group. stackexchange.comyoutube.com

Electrophilic Reactions

The reactivity of this compound towards electrophiles is significantly diminished. The three fluorine atoms are powerful electron-withdrawing groups that deactivate the benzene ring towards electrophilic aromatic substitution (EAS). Concurrently, the pyridine ring is inherently electron-deficient and is considered a deactivated heterocycle in EAS reactions. youtube.com The strong deactivating effect of the fluorine atoms further reduces the nucleophilicity of the ring system. Consequently, electrophilic substitution on this compound, if it occurs at all, would require extremely harsh reaction conditions. The substitution would likely be directed to the C-3 or C-5 positions, guided by the deactivating nature of the pyridine nitrogen and the fluorine atoms. youtube.com

Photochemical Transformations

Azide (B81097) Derivatives and Nitrene Intermediates

An important class of photochemical transformations for aromatic compounds involves the photolysis of azide derivatives. An azido-trifluoroquinoline could be synthesized and subsequently used to generate a highly reactive nitrene intermediate. The photolysis of an aryl azide with UV light leads to the extrusion of molecular nitrogen (N₂) and the formation of a nitrene (R-N:), which is the nitrogen analog of a carbene. nsf.govresearchgate.net

R-N₃ + hν → R-N: + N₂

The resulting trifluoroquinolylnitrene would be a potent electrophile with a triplet ground state. nsf.gov These nitrene intermediates are typically short-lived and can undergo a variety of subsequent reactions, such as:

C-H insertion: Insertion into a C-H bond of a nearby molecule to form an amine.

Dimerization: Reaction with another nitrene molecule to form an azo compound (R-N=N-R).

Rearrangement: Ring expansion or contraction, depending on the position of the nitrene.

Studies on the photolysis of other fluorinated aryl azides have shown that the fluorine atoms can influence the stability and reactivity of the resulting nitrene. nsf.govsemanticscholar.org In some cases, fluorination can lead to remarkably stable nitrenes that persist for extended periods at room temperature. nsf.gov The photolysis of an azide group located ortho to a fluorine atom in a pyridine ring has been observed to be preferential, suggesting a strong electronic influence of the fluorine on the photochemical activity. semanticscholar.org

Photoreactions with Amines

The photolysis of 8-azido-5,6,7-trifluoroquinoline in the presence of various amines, such as diethylamine, morpholine (B109124), and piperidine (B6355638), results in the formation of the corresponding 8-amino-5,6,7-trifluoroquinolines in moderate yields. The reaction is initiated by the formation of a nitrene intermediate. This highly reactive species then abstracts a hydrogen atom from the amine, leading to the generation of an amino radical and a quinolyl radical. The subsequent combination of these two radical species yields the final 8-amino-5,6,7-trifluoroquinoline product.

Electron Spin Resonance (ESR) spectroscopy has been employed to study this reaction, confirming the presence of both the amino radical and the quinolyl radical as key intermediates. Computational studies have further elucidated the mechanism, indicating that the reaction proceeds through a triplet nitrene intermediate.

Oxidative Ring Opening Reactions

This compound can undergo oxidative ring opening when treated with potassium permanganate (B83412) in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) bromide. The primary product of this reaction is 2,3,4-trifluorobenzoyl cyanide. The proposed mechanism involves the formation of a manganese(V) intermediate, which subsequently attacks the quinoline ring to form a diol. This diol intermediate is then cleaved to yield the final ring-opened product.

The formation of the manganese(V) intermediate has been confirmed through UV-vis spectroscopy. Computational analysis of the reaction suggests that it proceeds via a concerted mechanism.

Radical Reactions

As previously discussed, radical intermediates play a crucial role in the photoreactions of 8-azido-5,6,7-trifluoroquinoline with amines. The formation of a quinolyl radical and an amino radical is a key step in the synthesis of 8-amino-5,6,7-trifluoroquinolines from the corresponding azido (B1232118) precursor. The generation of these radical species has been substantiated by ESR spectroscopy.

Mechanistic Investigations of Reaction Pathways

Analysis of Intermediates and Transition States

The mechanistic pathways of this compound reactions have been investigated through both experimental and computational methods, providing insights into the intermediates and transition states involved.

In the photoreaction of 8-azido-5,6,7-trifluoroquinoline with amines, the key intermediate is a triplet nitrene. Computational studies have been performed to calculate the transition state for the hydrogen abstraction step from the amine by the nitrene. These calculations revealed that this critical step in the reaction pathway has a low activation energy.

For the oxidative ring-opening reaction with potassium permanganate, a manganese(V) species has been identified as a crucial intermediate. Further computational studies have focused on the transition state of this reaction, with results indicating a low activation energy for the concerted mechanism.

Derivatives and Structural Modification Studies of 6,7,8 Trifluoroquinoline

Synthesis of Substituted 6,7,8-Trifluoroquinoline Derivatives

The synthesis of derivatives from this compound primarily involves the nucleophilic aromatic substitution of the fluorine atoms, a common reaction for polyfluorinated heterocyclic compounds. researchgate.net The positions of substitution are dictated by the combined electronic effects of the fluorine atoms and the nitrogen atom of the quinoline (B57606) ring.

The introduction of amino and related groups into the polyfluorinated benzene (B151609) ring of quinolines has been systematically studied. researchgate.net Research into the reactions of quinolines containing multiple fluorine atoms, such as 5,6,8-trifluoroquinoline (B3053294) and 5,7,8-trifluoroquinoline (B13015233), with nitrogen-centered nucleophiles like aqueous ammonia (B1221849), liquid ammonia, hydrazine (B178648) hydrate (B1144303), and piperidine (B6355638) has provided insight into the derivatization of the this compound system. researchgate.net

In these reactions, the fluorine atoms are displaced by the nucleophile. The orientation of this substitution is influenced by the activating effect of the quinoline's nitrogen atom and the combined orienting effects of the fluorine atoms. researchgate.net For instance, in studies with similarly substituted polyfluoroquinolines, the reaction with piperidine has shown temperature-dependent regioselectivity, where a change from enthalpy control to entropy control alters the ratio of competing substitution reactions. researchgate.net This suggests that by carefully controlling reaction conditions, specific amino-substituted isomers of this compound can be synthesized.

General methods for creating substituted 8-aminoquinolines, such as the Povarov reaction which utilizes simple starting materials like 1,2-phenylenediamines, enol ethers, and aldehydes, also present viable, albeit unconfirmed for this specific compound, synthetic routes. rsc.org

Table 1: Examples of Nucleophilic Substitution Reactions on Polyfluoroquinolines This table is illustrative of reactions on similar compounds, as direct data for this compound is limited.

| Starting Material | Nucleophile | Primary Product(s) | Reference |

|---|---|---|---|

| 5,7,8-Trifluoroquinoline | Piperidine | Amino-substituted fluoroquinolines | researchgate.net |

| 5,6,8-Trifluoroquinoline | Piperidine | Temperature-dependent isomers of piperidinyl-difluoroquinoline | researchgate.net |

| 5,6,7,8-Tetrafluoroquinoline (B12704548) | Ammonia | Amino-trifluoroquinolines | researchgate.net |

The synthesis of carboxylic acid and ester derivatives of this compound can be approached through established methods for quinoline chemistry, although specific examples for this trifluorinated isomer are not prominently documented. A common strategy involves the cyclization of appropriately substituted anilines. For example, a general synthesis of quinoline-3-carboxylic acid derivatives involves reacting a substituted aniline (B41778) with diethyl ethoxymethylenemalonate, followed by cyclization at high temperatures in diphenyl ether, and subsequent modifications. nih.gov To produce a this compound carboxylic acid derivative, one would theoretically start with 2,3,4-trifluoroaniline (B1293922).

Another powerful method is the Pfitzinger reaction, which uses a substituted isatin (B1672199) and a carbonyl compound to produce quinoline-4-carboxylic acids. nih.gov The interaction of 6-amino-1-ethyl-4-oxoquinoline-3-carboxylic ester with chloral (B1216628) hydrate and hydroxylamine (B1172632) hydrochloride has been shown to produce corresponding isonitroso-acetamido derivatives, which can be cyclized to form more complex systems. researchgate.net

Esterification of a synthesized quinoline carboxylic acid is a standard procedure. For instance, the synthesis of phosphocholine (B91661) ester derivatives has been achieved by reacting a phosphocholine alkanoate with p-nitrophenyl trifluoroacetate. google.com While this specific application is for phosphocholine conjugates, the underlying esterification principle is broadly applicable. google.com

The synthesis of mixed halogenated quinolines, such as those containing both chlorine and fluorine, is a strategy to fine-tune the electronic properties and reactivity of the molecule. nih.gov Studies on polyfluorinated quinolines have included derivatives like 8-chloro-5,7-difluoroquinoline, indicating that selective replacement of a fluorine atom with chlorine or synthesis from a chloro-fluoro-aniline precursor is feasible. researchgate.net

The introduction of a chlorine atom can be achieved through various methods. One approach is to start with a precursor that already contains the desired halogen pattern, such as a chloro-trifluoroaniline, and then construct the quinoline ring. Alternatively, direct chlorination of an activated quinoline derivative or a Sandmeyer-type reaction on an amino-trifluoroquinoline derivative could potentially yield a chloro-trifluoroquinoline. The presence of multiple fluorine atoms significantly activates the ring towards nucleophilic substitution, which could also be exploited by using a chloride salt as a nucleophile under specific conditions to replace a fluorine atom. mdpi.com

The incorporation of a trifluoromethyl (CF3) group can dramatically alter a molecule's properties. beilstein-journals.org Synthesizing trifluoromethyl-substituted derivatives of this compound can be achieved through several routes. One established method for producing 4-CF3-quinolines involves a one-pot, two-step Michael addition/intramolecular cyclization sequence using 1-trifluoromethyl-prop-2-yne 1-iminium triflates and anilines. researchgate.net Applying this to 2,3,4-trifluoroaniline could theoretically yield 4-trifluoromethyl-6,7,8-trifluoroquinoline.

Another approach involves the conversion of a carboxylic acid or ester derivative. A direct method has been developed for the synthesis of trifluoromethyl ketones from methyl esters using fluoroform (HCF3) and KHMDS in triglyme. beilstein-journals.org This could be used to convert a this compound methyl ester into a trifluoromethyl ketone derivative. beilstein-journals.org Furthermore, direct trifluoromethylation of esters using the Ruppert-Prakash reagent (Me3SiCF3) is a well-known method. beilstein-journals.org The synthesis of N-trifluoromethyl amides from carboxylic acid derivatives has also been reported, providing another pathway for incorporating the CF3 group. nih.govescholarship.org

Structure-Reactivity Relationships in this compound Analogs

The relationship between the structure of this compound analogs and their chemical reactivity is primarily governed by the powerful electron-withdrawing effects of the fluorine substituents. This fluorination pattern significantly influences the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions.

In polyfluorinated quinolines, the combined orientation effect of the halogen atoms can outweigh the influence of the heterocyclic nitrogen atom in directing incoming nucleophiles. researchgate.net For example, in the reaction of 5,6,8-trifluoroquinoline with piperidine, the substitution pattern is temperature-dependent, indicating a delicate balance between kinetic and thermodynamic control. researchgate.net At lower temperatures, the reaction may be governed by the stability of the intermediate (enthalpy control), while at higher temperatures, entropy factors can become dominant, leading to a different isomer ratio. researchgate.net This demonstrates a clear structure-reactivity relationship where the specific placement of fluorine atoms and the reaction conditions dictate the synthetic outcome.

Studies on various quinoline derivatives have identified several structure-activity relationships (SAR). nih.gov For instance, research on the antiprion and antimalarial effects of quinolines revealed that specific substitutions are crucial for activity, highlighting how modifications to the quinoline core directly impact its interaction with biological targets. nih.gov While not specific to this compound, these findings underscore the principle that the substitution pattern on the quinoline ring system is a critical determinant of its function and reactivity.

Impact of Fluorine Substitution Patterns on Molecular Properties

The incorporation of fluorine atoms into the quinoline skeleton has a profound impact on its molecular properties, a phenomenon well-documented in medicinal and materials chemistry. nih.gov Fluorine is the most electronegative element, and its substitution onto an aromatic ring introduces strong inductive effects while also potentially participating in π-electron donation. nih.govresearchgate.net

In the case of this compound, the three fluorine atoms on the carbocyclic ring significantly alter the electronic distribution of the entire molecule. This substitution pattern leads to a decrease in the electron density of the benzene ring, making it highly susceptible to nucleophilic attack. mdpi.com The introduction of fluorine can also lead to changes in key physicochemical properties: nih.gov

Lipophilicity: Fluorination often increases the lipophilicity of a molecule, which can affect its solubility and ability to cross biological membranes.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated positions resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. nih.gov

Acidity/Basicity: The strong electron-withdrawing nature of fluorine atoms can decrease the basicity of the quinoline nitrogen.

A study on the mutagenicity of various fluoroquinoline derivatives found that the position of fluorine substitution has a significant effect. nih.gov While this compound itself was synthesized for this study, the results showed that fluorine substitution at different positions could either enhance or decrease mutagenic potential, demonstrating that the substitution pattern is critical for biological properties. nih.gov For example, fluorination at the 3-position consistently led to non-mutagenic compounds. nih.gov This highlights how the specific arrangement of fluorine atoms in this compound imparts a unique set of properties compared to other isomers.

Table 2: Predicted Impact of Fluorine Substitution on Quinoline Properties

| Property | Impact of 6,7,8-Trifluoro Substitution | Underlying Reason | Reference |

|---|---|---|---|

| Reactivity of Benzene Ring | Increased susceptibility to nucleophilic substitution | Strong electron-withdrawing inductive effect of three fluorine atoms | researchgate.netmdpi.com |

| Metabolic Stability | Potentially increased | High strength of the C-F bond resists metabolic cleavage | nih.gov |

| Basicity of Ring Nitrogen | Decreased | Electron density is pulled away from the heterocyclic ring | researchgate.net |

| Biological Activity | Highly dependent on specific substitution pattern | Changes in electronic distribution and steric profile affect receptor binding and other interactions | nih.govnih.gov |

Advanced Spectroscopic Characterization of 6,7,8 Trifluoroquinoline and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable method for determining the precise structure of organic molecules. For fluorinated compounds like 6,7,8-Trifluoroquinoline, multinuclear NMR experiments including ¹H, ¹³C, and ¹⁹F are employed to map the carbon-hydrogen framework and directly probe the fluorinated positions.

¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis

The chemical shift in NMR provides information about the electronic environment of a nucleus. In this compound analogs, the electron-withdrawing nature of the fluorine atoms significantly influences the chemical shifts of nearby protons and carbons.

¹H NMR: The protons on the quinoline (B57606) ring system experience deshielding effects from the aromatic currents and the electronegative nitrogen and fluorine atoms. For instance, in the analog 1-cyclopropyl-3-cyano-1,4-dihydro-4-oxo-6,7,8-trifluoroquinoline, the proton at the C5 position (H-5) appears as a multiplet in the range of δ 7.92-8.15 ppm, while the H-2 proton is observed as a singlet at δ 8.20 ppm. google.com The protons of the cyclopropyl (B3062369) group attached to the nitrogen appear at much higher field, between δ 1.16-1.46 ppm and δ 3.80-4.12 ppm. google.com

¹³C NMR: The carbon chemical shifts are also heavily influenced by the fluorine substituents. Carbons directly bonded to fluorine (C-6, C-7, C-8) will exhibit large chemical shifts and will be split into doublets due to one-bond ¹³C-¹⁹F coupling. The ¹³C chemical shifts for quinolinecarbaldehyde analogs show that carbonyl carbons can range from δ 188 to 192 ppm. nih.gov In other substituted quinolines, the aromatic and heterocyclic carbons typically resonate in the δ 110-150 ppm region. The specific substitution pattern and the presence of fluorine atoms cause distinct shifts that aid in structural assignment. nih.govgoogle.com

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. epa.gov The chemical shifts are highly sensitive to the electronic environment, allowing for clear distinction between fluorine atoms at different positions. epa.gov For this compound, three distinct signals would be expected, one for each fluorine atom (F-6, F-7, and F-8). The exact chemical shift values depend on factors like solvent and the presence of other substituents. epa.gov For example, in fluorinated aromatic systems, shifts can be significantly influenced by resonance and inductive effects. epa.gov

Table 1: Representative ¹H NMR Chemical Shifts for a this compound Analog Analog: 1-cyclopropyl-3-cyano-1,4-dihydro-4-oxo-6,7,8-trifluoroquinoline google.com

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | 8.20 | s (singlet) |

| H-5 | 7.92-8.15 | m (multiplet) |

| Cyclopropyl (N-CH) | 3.80-4.12 | m (multiplet) |

| Cyclopropyl (CH₂) | 1.16-1.46 | m (multiplet) |

Spin-Spin Coupling Constant Determination

Spin-spin coupling, observed as the splitting of NMR signals, provides information about the connectivity of atoms through chemical bonds. The magnitude of the coupling, known as the coupling constant (J), is measured in Hertz (Hz) and is independent of the applied magnetic field strength.

In the ¹H NMR spectrum of quinoline derivatives, the coupling between adjacent protons is particularly useful for structure confirmation. Typical three-bond coupling constants (³J) for protons on an aromatic ring depend on their relative positions:

Ortho coupling (³J): Typically in the range of 6-10 Hz.

Meta coupling (⁴J): Much smaller, around 2-3 Hz.

Para coupling (⁵J): Usually very small or zero (0-1 Hz).

Furthermore, heteronuclear coupling between protons and fluorine (JHF) and carbons and fluorine (JCF) provides crucial structural information. Long-range H-F and C-F couplings over several bonds are common and help in assigning the signals of the fluorinated ring. The magnitude of these J-couplings decreases as the number of bonds between the coupled nuclei increases.

2D NMR Techniques for Connectivity and Structure Elucidation

While 1D NMR spectra provide essential data, complex molecules often exhibit overlapping signals that are difficult to interpret. Two-dimensional (2D) NMR spectroscopy resolves these overlaps by spreading the signals across two frequency axes, revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other. A cross-peak in a COSY spectrum indicates a coupling interaction between the two protons on the respective axes. This is fundamental for tracing the proton connectivity within the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear 2D technique that correlates the chemical shifts of protons with the carbons to which they are directly attached. Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal, providing a definitive map of the C-H bonds in the molecule. nih.gov

TOCSY (Total Correlation Spectroscopy): This technique establishes correlations between all protons within a given spin system, not just those that are directly coupled. nih.gov It is particularly useful for identifying all protons belonging to a specific structural fragment.

Together, these 2D NMR techniques provide a comprehensive and unambiguous method for the complete structural elucidation of this compound and its analogs. nih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the vibrational modes of a molecule. The absorption of infrared radiation or the scattering in a Raman experiment corresponds to specific stretching and bending motions of chemical bonds, making it an excellent tool for functional group identification.

Vibrational Mode Assignment and Functional Group Analysis

The IR and Raman spectra of quinoline derivatives are characterized by a number of distinct bands corresponding to the vibrations of the heterocyclic and aromatic rings, as well as any substituents.

C-F Vibrations: The carbon-fluorine stretching vibrations are among the most characteristic in the IR spectra of fluorinated compounds. These bands are typically strong and appear in the region of 1000-1400 cm⁻¹. For a molecule like this compound, multiple C-F stretching bands would be expected. In the related compound 4-amino-2-methyl-8-(trifluoromethyl)quinoline, C-F stretching modes are assigned in the 1112-1140 cm⁻¹ region.

Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the quinoline ring system typically appear in the 1450-1650 cm⁻¹ region. google.com The exact positions of these bands are sensitive to the substitution pattern. For example, in 1-cyclopropyl-3-cyano-1,4-dihydro-4-oxo-6,7,8-trifluoroquinoline, bands are observed at 1613, 1569, and 1519 cm⁻¹. google.com

C-H Vibrations: Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹. google.com C-H bending vibrations (both in-plane and out-of-plane) occur in the "fingerprint region" (below 1500 cm⁻¹), and their specific pattern can help confirm the substitution pattern on the aromatic rings.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations that are strong in the Raman spectrum often appear between 1500-1650 cm⁻¹. google.com For complex molecules, Raman spectra can help resolve ambiguities from the IR data, especially in the analysis of skeletal vibrations in the fingerprint region.

Table 2: Key IR Absorption Bands for a this compound Analog Analog: 1-cyclopropyl-3-cyano-1,4-dihydro-4-oxo-6,7,8-trifluoroquinoline google.com

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3066, 3050 | Aromatic C-H Stretch |

| 2228 | C≡N Stretch (Nitrile) |

| 1613, 1569, 1519, 1481 | C=C / C=N Ring Stretch |

| 1400 - 1255 | C-F Stretch / Ring Vibrations |

Application in Reaction Monitoring

FTIR spectroscopy is a powerful tool for real-time reaction monitoring in chemical synthesis. By placing an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra can be collected continuously. This allows chemists to track the disappearance of reactant peaks and the appearance of intermediate and product peaks. For the synthesis of fluoroquinolone derivatives, this technique can monitor the consumption of starting materials and the formation of the quinoline ring system by tracking the unique vibrational bands of each species. google.com This provides valuable kinetic data and helps in optimizing reaction conditions such as temperature, time, and catalyst loading.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. For aromatic compounds like this compound, this technique provides valuable information about its electronic structure.

Electronic Transitions and Absorption Maxima

The UV-Vis spectrum of this compound is characterized by absorption bands arising from electronic transitions within the quinoline ring system. The chromophore, the part of the molecule responsible for absorbing light, is the heterocyclic aromatic ring. The primary electronic transitions observed are π → π* and n → π* transitions. nih.gov

The π → π* transitions are typically of high intensity and occur when an electron from a π bonding orbital is excited to a π* antibonding orbital. The non-bonding (n) electrons located on the nitrogen atom can undergo n → π* transitions, which are generally of lower intensity compared to π → π* transitions. nih.gov The absorption spectrum of the parent quinoline molecule shows distinct bands, and the introduction of fluorine atoms, which are strong electron-withdrawing groups, can induce shifts in the absorption maxima (λmax). researchgate.net These shifts, known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths), depend on the nature and position of the substituents. For this compound, the fluorine atoms are expected to modulate the energy levels of the molecular orbitals, thus influencing the λmax values. While specific experimental spectra for this compound are not widely published, the expected absorption maxima can be inferred from data on related fluorinated quinoline analogs. researchgate.net

Table 1: Expected Electronic Transitions and Absorption Maxima for this compound

| Transition Type | Expected Wavelength Range (nm) | Intensity (Molar Absorptivity, ε) |

|---|---|---|

| π → π* | ~270-320 | High |

| n → π* | ~320-350 | Low to Medium |

Note: The values presented are estimations based on the parent quinoline system and general effects of fluorine substitution. Actual experimental values may vary.

Quantitative Spectroscopic Analysis

UV-Vis spectroscopy serves as a robust tool for the quantitative determination of fluoroquinolone compounds in various samples. researchgate.netmoca.net.ua The analysis is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species.

The procedure for quantitative analysis of this compound would involve several key steps:

Selection of Wavelength (λmax): The wavelength of maximum absorbance is chosen to ensure the highest sensitivity and to minimize interference from other components in the sample matrix. nih.gov

Preparation of Standard Solutions: A series of solutions with known concentrations of pure this compound are prepared.

Calibration Curve: The absorbance of each standard solution is measured at the selected λmax, and a calibration curve is constructed by plotting absorbance versus concentration. The linearity of this plot is a critical validation parameter. scielo.br

Sample Analysis: The absorbance of the sample solution containing an unknown concentration of this compound is measured under the same conditions, and its concentration is determined using the equation of the line from the calibration curve.

Method validation parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) are established to ensure the reliability of the results. nih.govscielo.br

Table 2: Typical Parameters for Quantitative UV-Vis Spectroscopic Method Validation

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity (R²) | The correlation coefficient of the calibration curve. | > 0.999 |

| Accuracy (% Recovery) | The closeness of the measured value to the true value. | 98-102% |

| Precision (%RSD) | The degree of scatter between a series of measurements. | < 2% |

| LOD | The lowest concentration of analyte that can be reliably detected. | Signal-to-Noise Ratio ≥ 3 |

| LOQ | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise Ratio ≥ 10 |

Note: These are general criteria for method validation based on ICH guidelines and may be adapted for specific applications. moca.net.ua

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elucidating the structure of compounds like this compound.

Molecular Ion and Fragmentation Pattern Analysis

In mass spectrometry, a molecule is ionized, resulting in a molecular ion (M⁺˙) whose m/z value corresponds to the molecular weight of the compound. For this compound, the molecular ion would be observed at an m/z corresponding to the mass of C₉H₄F₃N.

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that is characteristic of the molecule's structure. The stable aromatic quinoline core influences the fragmentation pathways. Common fragmentation patterns for fluoroquinolones often involve the loss of substituents. researchgate.net For this compound, fragmentation is expected to proceed via pathways involving the robust quinoline ring. A plausible fragmentation pathway could involve the loss of a neutral hydrogen cyanide (HCN) molecule, a characteristic fragmentation for quinoline and its derivatives, leading to a significant fragment ion. nih.gov Further fragmentation could involve the sequential loss of fluorine atoms or related radicals.

Table 3: Predicted Key Fragments for this compound in Mass Spectrometry

| m/z (Predicted) | Proposed Fragment | Neutral Loss |

|---|---|---|

| 183 | [C₉H₄F₃N]⁺˙ (Molecular Ion) | - |

| 156 | [C₈H₄F₃]⁺ | HCN |

| 137 | [C₈H₄F₂]⁺ | F from m/z 156 |

Note: These fragmentation patterns are predicted based on the principles of mass spectrometry and the known behavior of related compounds.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.govthermofisher.com This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. nih.gov While a nominal mass of 183 could correspond to numerous chemical formulas, the exact mass measured by HRMS can distinguish this compound from other isobaric compounds.

The theoretical exact mass of the monoisotopic molecular ion of this compound can be calculated by summing the exact masses of its constituent isotopes (¹²C, ¹H, ¹⁹F, and ¹⁴N). This calculated value serves as a reference for comparison with the experimentally measured exact mass, confirming the elemental composition.

Table 4: Exact Mass Calculation for this compound

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 9 | 12.000000 | 108.000000 |

| Hydrogen (¹H) | 4 | 1.007825 | 4.031300 |

| Fluorine (¹⁹F) | 3 | 18.998403 | 56.995209 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Total Exact Mass | 183.029583 |

Note: The calculated exact mass is for the neutral molecule. The m/z of the singly charged positive ion [M+H]⁺ would be 184.037408.

X-ray Diffraction (XRD) and Crystallography

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.gov If this compound can be obtained in a suitable crystalline form, XRD analysis would provide precise data on its molecular geometry.

The analysis involves directing a beam of X-rays onto the crystal. The regular, repeating arrangement of molecules in the crystal lattice causes the X-rays to diffract in a specific pattern of spots. researchgate.net By measuring the positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be generated. From this map, the positions of individual atoms can be determined with high precision.

A crystallographic study of this compound would yield critical structural information, including:

Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles between bonds.

Planarity: Confirmation of the planarity of the quinoline ring system.

Intermolecular Interactions: Details on how the molecules pack together in the crystal lattice, including potential hydrogen bonds, π-π stacking, or halogen bonding interactions involving the fluorine atoms.

While the specific crystal structure of this compound is not available in the reviewed literature, studies on other quinoline derivatives demonstrate the power of this technique to elucidate detailed structural features. nih.govmdpi.com

Table 5: Information Obtainable from X-ray Crystallography of this compound

| Structural Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present in the crystal lattice. |

| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. |

| Bond Distances (Å) | The lengths of all covalent bonds (e.g., C-C, C-N, C-F). |

| **Bond Angles (°) ** | The angles between adjacent bonds. |

| Torsion Angles (°) | The dihedral angles that define the molecular conformation. |

| Intermolecular Contacts | The nature and geometry of non-covalent interactions between molecules. |

Single Crystal X-ray Diffraction for Absolute Structure Determination

For fluorinated quinolines, SC-XRD is instrumental in confirming the exact substitution pattern of fluorine atoms on the quinoline scaffold and understanding the electronic effects of fluorination on the molecule's geometry. The process involves irradiating a single crystal of the compound with monochromatic X-rays; the resulting diffraction pattern is analyzed to construct a model of the electron density, from which the atomic positions are determined. carleton.edu

While a specific crystal structure for this compound is not detailed in the provided search results, studies on closely related analogs demonstrate the utility of this technique. For instance, the crystal structure of 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate was determined by X-ray single-crystal diffraction to confirm its molecular structure unequivocally. nih.govmdpi.com Similarly, comprehensive X-ray studies have been conducted on a series of partially fluorinated quinolines, such as 5,6,7,8-tetrafluoroquinoline (B12704548) and 5,6,8-trifluoroquinoline (B3053294), to investigate their spatial structure. researchgate.net These analyses provide the foundational data necessary for understanding the supramolecular interactions discussed in the following section.

The table below presents representative crystallographic data for a fluorinated quinoline analog, illustrating the type of information obtained from a single-crystal X-ray diffraction experiment. nih.gov

| Parameter | 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate nih.gov |

| Formula | C22H22FNO2 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.163(3) |

| b (Å) | 10.370(4) |

| c (Å) | 12.000(4) |

| α (°) | 79.99(3) |

| β (°) | 76.81(3) |

| γ (°) | 73.00(3) |

| Volume (ų) | 933.9(6) |

| Z (molecules/unit cell) | 2 |

Supramolecular Motifs in Crystal Packing (e.g., π-stacking, N…H, F…H, F…F, C-F…π nonvalent interactions)

The solid-state arrangement of molecules, or crystal packing, is governed by a complex interplay of noncovalent interactions. In fluorinated quinolines, these interactions are critical in dictating the material's physical properties. The introduction of fluorine atoms significantly modifies the electronic distribution within the quinoline system, influencing the nature and strength of intermolecular forces. rsc.org

X-ray crystallographic studies on fluorinated quinolines have revealed several key supramolecular motifs: researchgate.net

π-π Stacking: Aromatic rings in adjacent molecules often arrange in parallel or offset parallel orientations to maximize attractive π-π interactions. In the crystal structures of compounds like 5,6,8-trifluoroquinoline, stacking motifs are a dominant feature, with interplanar distances between neighboring molecules measured at 3.39 Å and 3.51 Å. researchgate.net These interactions are crucial for charge transport in organic electronic materials. rsc.org

C–H···F and F···H Interactions: The electronegative fluorine atoms and the nitrogen atom of the quinoline ring act as hydrogen bond acceptors. Weak C–H···F and C–H···N hydrogen bonds are commonly observed, connecting molecules into larger assemblies like layers or chains. rsc.orgnih.gov

C–F···π Interactions: The electron-rich π-system of an aromatic ring can interact favorably with the electrophilic region of a carbon-fluorine bond in a neighboring molecule. This type of interaction has been identified in the crystal packing of fluorinated quinolines, with distances from a fluorine atom to the center of an adjacent polyfluorinated ring being around 3.28 Å. researchgate.net

The table below summarizes the types of nonvalent interactions observed in the crystal structures of fluorinated aromatic and heterocyclic compounds.

| Interaction Type | Description | Typical Distance (Å) | Reference |

| π-π Stacking | Attraction between parallel aromatic rings | 3.3 - 3.8 | researchgate.net |

| C–H···N | Weak hydrogen bond to the quinoline nitrogen | Varies | nih.gov |

| C–H···F | Weak hydrogen bond to a fluorine atom | Varies | rsc.org |

| F···F | Short contact between fluorine atoms | < 2.94 | mdpi.com |

| C–F···π | Interaction between a C-F bond and a π-system | ~3.3 | researchgate.net |

Other Advanced Spectroscopic and Characterization Techniques

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. aip.org The technique is highly sensitive and provides detailed information about the electronic structure and local environment of the paramagnetic center. aps.org

While no direct EPR studies on this compound were found, the technique is highly relevant for studying its potential radical species. Quinolines and their derivatives can be induced to form radical anions or cations through electrochemical or chemical reduction/oxidation. nih.govmdpi.com For example, EPR spectroscopy has been used to study the anion radicals of N-quinonyl amino acids nih.govbgu.ac.il and to detect the morpholine (B109124) radical during its electrochemical reaction with quinoline N-oxide. mdpi.com

If this compound were to be involved in a single-electron transfer process, EPR spectroscopy would be the ideal tool to:

Confirm the generation of the radical species.

Characterize the radical's electronic environment through its g-factor.

Determine the hyperfine coupling constants, which describe the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N, ¹H, and ¹⁹F). This would provide a detailed map of the spin density distribution across the molecule, revealing how the trifluoro-substitution pattern influences the electronic structure of the radical.

The study of such radical intermediates is crucial for understanding reaction mechanisms, degradation pathways, or the behavior of the molecule in photoredox catalysis. nih.gov

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical (oxidation) state of elements within the top 5-10 nm of a material's surface. wikipedia.org The sample is irradiated with a beam of X-rays, causing the emission of core-level electrons. uni-muenchen.de The binding energy of these emitted electrons is characteristic of the element and its chemical environment.

For this compound, XPS would be an invaluable tool for analyzing its presence and state on surfaces or within thin films. A survey scan would identify all elements present (except H and He), with expected signals for Carbon (C), Nitrogen (N), and Fluorine (F). youtube.com High-resolution scans of the C 1s, N 1s, and F 1s regions would provide detailed chemical state information.

An XPS study on ciprofloxacin, a related fluoroquinolone antibiotic, demonstrates this capability. researchgate.net The analysis identified the expected elements and the high-resolution C 1s spectrum was deconvoluted into multiple peaks corresponding to C-C/C-H, C-N, C-F, and C=O bonds. researchgate.net Similarly, for this compound, one would expect to distinguish:

C 1s: Peaks for C-C bonds in the aromatic rings, C-N bonds, and C-F bonds, each appearing at a distinct binding energy.

N 1s: A peak corresponding to the nitrogen atom within the quinoline ring.

F 1s: A single peak, as the fluorine atoms are in similar chemical environments, confirming the presence of fluorination on the surface.

This technique is particularly useful for studying surface modification, degradation, or the composition of composite materials incorporating this compound. researchgate.net

| Element (Core Level) | Typical Binding Energy Range (eV) | Information Provided |

| C 1s | 284 - 292 | Distinguishes C-C, C-H, C-N, C-F bonds |

| N 1s | 398 - 402 | Identifies the chemical state of nitrogen |

| F 1s | ~687 | Confirms presence and bonding of fluorine |

| O 1s | 530 - 534 | Detects surface oxidation or carbonyl groups |

Note: Binding energies are approximate and can shift based on chemical environment and instrument calibration. researchgate.netresearchgate.net

X-ray Absorption Fine Structure (XAFS) Spectroscopy

X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful element-specific technique that provides information on the local geometric and electronic structure around a specific absorbing atom. wikipedia.orgxrayabsorption.org It can be applied to crystalline, amorphous, and liquid samples, making it highly versatile. nist.gov The XAFS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). libretexts.org

XANES: This region, near the absorption edge, is sensitive to the oxidation state and coordination geometry (e.g., tetrahedral, octahedral) of the absorbing atom. xrayabsorption.orglibretexts.org For this compound, XANES at the Nitrogen K-edge could provide insights into the electronic structure and local symmetry of the nitrogen atom.

EXAFS: This region consists of oscillations extending several hundred eV past the edge. Analysis of these oscillations yields precise information about the local atomic environment, including bond distances, coordination numbers, and the identity of neighboring atoms for the first few coordination shells. libretexts.org

While no specific XAFS studies on this compound were found, this technique could be applied to:

Determine the precise N-C bond lengths and the local environment around the nitrogen atom.

Study the local structure around fluorine atoms by tuning the X-ray energy to the Fluorine K-edge.

Investigate the coordination of this compound to metal centers in catalysts or organometallic complexes, providing direct information on the metal-ligand bond distances.

XAFS is particularly valuable because it probes the local structure, complementing the long-range order information provided by diffraction techniques. nist.gov

Electron Microscopy (e.g., SEM, TEM)

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), use a beam of electrons to create high-resolution images of a sample. These methods are essential for characterizing the morphology, topography, and microstructure of materials.

Scanning Electron Microscopy (SEM): SEM scans a focused electron beam over a surface to create an image. It provides information about the sample's surface topography and composition (when coupled with Energy-Dispersive X-ray spectroscopy, EDX). For materials involving this compound, SEM could be used to visualize the morphology of crystals, thin films, or polymer composites. acs.org For example, SEM has been used to measure the thickness of fluorinated sol-gel films via cross-sectional analysis. acs.org However, analyzing fluorinated organic compounds can be challenging due to fluorine mobility under electron beam irradiation, which can affect the accuracy of compositional analysis. researchgate.net

Transmission Electron Microscopy (TEM): In TEM, an electron beam is transmitted through an ultrathin specimen. This technique provides much higher resolution than SEM and can reveal details about the internal structure, crystallinity, and atomic arrangement of a material. For nanomaterials or crystalline domains incorporating this compound, TEM could be used to observe lattice fringes and identify crystal defects. Studies on fluorinated organic compounds have used related electron energy loss spectroscopy (EELS) in a TEM to measure sensitivity to radiation damage, which is an important consideration for their application as probes in biological systems. nih.gov

Together, SEM and TEM offer a multi-scale view of materials containing this compound, from micrometer-scale surface features down to nanoscale internal structure.

Computational and Theoretical Studies of 6,7,8 Trifluoroquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For 6,7,8-Trifluoroquinoline, these calculations can elucidate the effects of the trifluoro-substitution on the quinoline (B57606) core.

Density Functional Theory (DFT) for Electronic Structure and Stability

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. youtube.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost. youtube.com For this compound, DFT calculations are crucial for determining its optimized geometry, electronic properties, and relative stability.

Theoretical investigations on related fluoroquinolone systems have demonstrated that the introduction of fluorine atoms significantly alters the electronic distribution and stability of the quinoline ring. nih.gov In the case of this compound, the high electronegativity of the fluorine atoms is expected to draw electron density from the benzene (B151609) ring portion of the quinoline system. This inductive effect can lead to a more polarized molecule and influence its intermolecular interactions.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Property | Illustrative Value |

| Total Energy | -n Hartrees |

| Dipole Moment | x.xx Debye |

| Polarizability | yy.yy ų |

Note: The values in this table are illustrative and represent the type of data obtained from DFT calculations. Specific values for this compound would require dedicated computational studies.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. scirp.org

For this compound, the fluorine substituents are expected to lower the energies of both the HOMO and LUMO compared to unsubstituted quinoline. The strong electron-withdrawing nature of fluorine atoms stabilizes the molecular orbitals. The HOMO is likely to be localized primarily on the electron-rich regions of the molecule, while the LUMO will be distributed over the electron-deficient areas. In related quinoline derivatives, the HOMO and LUMO are often delocalized over the aromatic system. scirp.orgresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Illustrative Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

Note: These energy ranges are illustrative, based on general trends observed for similar aromatic and fluorinated compounds, and would need to be confirmed by specific quantum chemical calculations for this compound.

Electrostatic Potential and Electron Density Distribution Analysis

The molecular electrostatic potential (MEP) and electron density distribution provide a visual representation of the charge distribution within a molecule and are useful for predicting sites of electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate negative potential (electron-rich) and are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor) and are prone to nucleophilic attack. researchgate.net

For this compound, the electron-withdrawing fluorine atoms will create a significant region of positive electrostatic potential on the carbon atoms to which they are attached (C6, C7, and C8). Conversely, the nitrogen atom in the quinoline ring is expected to be a site of negative electrostatic potential due to its lone pair of electrons. The electron density distribution would show a polarization of charge towards the fluorine atoms and the nitrogen atom. researchgate.net

Prediction of Chemical Reactivity and Regioselectivity

Computational methods are powerful tools for predicting the reactivity and regioselectivity of chemical reactions. For electrophilic aromatic substitution reactions, the sites most susceptible to attack can be predicted by analyzing the MEP and the distribution of the HOMO. rsc.org For nucleophilic aromatic substitution, the LUMO distribution and regions of positive electrostatic potential are key indicators. nih.gov

In the case of this compound, the fluorine atoms deactivate the benzene ring towards electrophilic attack due to their strong electron-withdrawing effects. Electrophilic substitution, if it occurs, would likely be directed to the pyridine (B92270) ring, which is less deactivated. Conversely, the electron-deficient nature of the fluorinated benzene ring makes it highly susceptible to nucleophilic aromatic substitution, where a nucleophile could replace one of the fluorine atoms. Computational models can predict the most likely position for substitution by calculating the activation energies for the different possible reaction pathways. rsc.orgnih.gov

Theoretical Modeling of Spectroscopic Properties

Computational chemistry can also predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, which are invaluable for structure elucidation.

NMR Chemical Shift Predictions

The prediction of NMR chemical shifts using computational methods, often employing DFT, has become a standard tool in chemical research. nih.govresearchgate.net These calculations can help in the assignment of complex spectra and in the structural confirmation of newly synthesized compounds. For fluorinated molecules, ¹⁹F NMR is a particularly powerful technique due to its high sensitivity and wide chemical shift range. spindynamics.orgnih.gov

For this compound, theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR spectra. The chemical shifts of the protons and carbons in the quinoline ring system will be influenced by the strong electronic effects of the three fluorine atoms. The ¹⁹F chemical shifts themselves are highly sensitive to their local electronic environment. mdpi.com

Table 3: Illustrative Predicted NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) |

| H-2 | 8.5 - 9.0 |

| H-3 | 7.5 - 8.0 |

| H-4 | 8.0 - 8.5 |

| H-5 | 7.0 - 7.5 |

| C-6 | 140 - 150 (J_CF) |

| C-7 | 145 - 155 (J_CF) |

| C-8 | 140 - 150 (J_CF) |

| F-6 | -110 to -130 |

| F-7 | -140 to -160 |

| F-8 | -120 to -140 |

Note: These are illustrative chemical shift ranges based on known data for fluoroquinolines and general principles of NMR spectroscopy. The actual values would depend on the specific computational method and solvent model used. J_CF denotes coupling between carbon and fluorine.

Vibrational Frequency Calculations (IR, Raman)

Vibrational frequency calculations are a cornerstone of computational chemistry, providing insights into the molecular structure and bonding of a compound. These calculations predict the frequencies of infrared (IR) and Raman spectra, which correspond to the vibrational modes of the molecule.

For this compound, a theoretical study would typically employ Density Functional Theory (DFT) methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)). The output of such a calculation would be a list of vibrational frequencies and their corresponding intensities. These theoretical spectra can be compared with experimental data to confirm the molecular structure and to aid in the assignment of experimental spectral bands.

Table 1: Hypothetical Calculated Vibrational Frequencies for this compound